2-(2-Bromo-4-methylphenyl)acetonitrile
Overview
Description
2-(2-Bromo-4-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8BrN. It is a brominated derivative of acetonitrile and is used in various chemical synthesis processes. The compound is known for its reactivity and is often utilized in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Bromo-4-methylphenyl)acetonitrile can be synthesized through several methods. One common approach involves the bromination of 4-methylphenylacetonitrile using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of 2-(2-methylphenyl)acetonitrile.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-(2-azido-4-methylphenyl)acetonitrile or 2-(2-thiocyanato-4-methylphenyl)acetonitrile.
Oxidation: Formation of 2-(2-bromo-4-methylphenyl)acetic acid.
Reduction: Formation of 2-(2-methylphenyl)acetonitrile.
Scientific Research Applications
2-(2-Bromo-4-methylphenyl)acetonitrile is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-methylphenyl)acetonitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is exploited in various synthetic pathways to create more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-methylphenyl)acetonitrile
- 2-Bromo-4-methylanisole
Uniqueness
2-(2-Bromo-4-methylphenyl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity compared to its isomers. This makes it particularly valuable in certain synthetic applications where regioselectivity is crucial.
Properties
IUPAC Name |
2-(2-bromo-4-methylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPPXJQQEUZIHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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